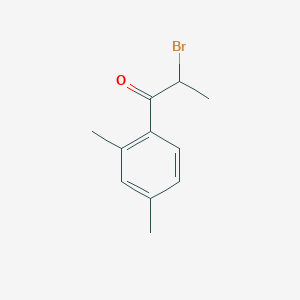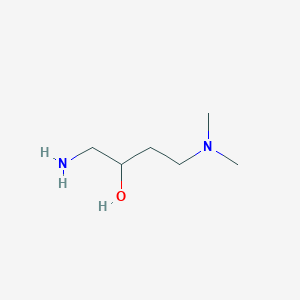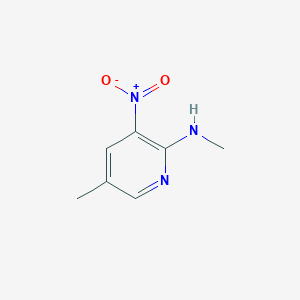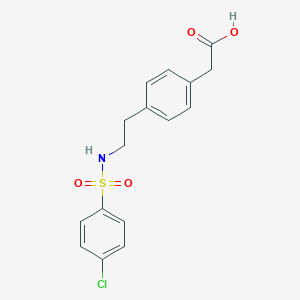
Z-Gly-Gly-Arg-AMC HCl
描述
科学研究应用
Z-Gly-Gly-Arg-AMC HCl is widely used in scientific research due to its versatility as a fluorogenic substrate. Some key applications include:
Biochemistry: Used in assays to measure the activity of proteases such as thrombin, trypsin, and urokinase.
Medicine: Employed in diagnostic assays to evaluate blood coagulation and fibrinolytic activity.
Pharmacology: Utilized in drug discovery to screen for inhibitors of proteases.
Industrial Applications: Applied in quality control processes to monitor enzyme activity in various products .
作用机制
Target of Action
Z-Gly-Gly-Arg-AMC HCl is a fluorogenic substrate that primarily targets several proteases, including thrombin , trypsin , urokinase , and tissue-type plasminogen activator . These enzymes play crucial roles in various physiological processes, such as blood coagulation (thrombin), digestion (trypsin), and fibrinolysis (urokinase and tissue-type plasminogen activator).
Mode of Action
The compound interacts with its target enzymes by serving as a substrate . The enzymes cleave the compound, specifically at the arginine residue, resulting in the release of the fluorophore 7-amino-4-methylcoumarin (AMC) . This cleavage and subsequent release of AMC is a key interaction that allows the compound’s activity to be monitored and quantified.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those involving the target enzymes. For instance, in the coagulation pathway , thrombin converts fibrinogen to fibrin, leading to clot formation. In the fibrinolytic pathway , urokinase and tissue-type plasminogen activator convert plasminogen to plasmin, which breaks down fibrin clots . The compound can also be used to determine the tryptic activity of proteasomes .
Pharmacokinetics
The cleavage results in the release of AMC, which can be detected due to its fluorescence .
Result of Action
The cleavage of this compound by its target enzymes results in the release of the fluorescent molecule AMC. The fluorescence of AMC can be quantified, providing a measure of the activity of the enzymes . This allows researchers to monitor and study the activity of these enzymes under various conditions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of inhibitors or activators. Moreover, the fluorescence of AMC, used to monitor the compound’s activity, can be influenced by factors such as pH and the presence of quenching or enhancing agents .
生化分析
Biochemical Properties
Z-Gly-Gly-Arg-AMC HCl interacts with several enzymes and proteins. It is used as a substrate for urokinase, tissue-type plasminogen activator, trypsin, and thrombin . The interactions involve the cleavage of the substrate by these enzymes, leading to the release of a fluorescent product that can be quantified .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. By serving as a substrate, it allows for the measurement of the activity of these enzymes in the cell. This can provide insights into cellular processes such as proteolysis and coagulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. It is cleaved by enzymes such as urokinase, tissue-type plasminogen activator, trypsin, and thrombin, resulting in the release of a fluorescent product . This fluorescence can be measured, providing a quantitative readout of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through repeated measurements of fluorescence. This allows for the monitoring of enzyme activity over time
Metabolic Pathways
This compound is involved in the metabolic pathways of the enzymes it serves as a substrate for, including urokinase, tissue-type plasminogen activator, trypsin, and thrombin . It is cleaved by these enzymes, leading to the release of a fluorescent product .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Gly-Arg-AMC HCl involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by successive coupling of protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The purification process is scaled up using preparative HPLC, and the final product is lyophilized to obtain a stable powder form .
化学反应分析
Types of Reactions: Z-Gly-Gly-Arg-AMC HCl primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases 7-amino-4-methylcoumarin, which is fluorescent and can be quantitatively measured.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by proteases such as thrombin, trypsin, and urokinase.
Fluorometric Assays: Conducted under buffered conditions, typically at physiological pH (7.4), and at temperatures around 37°C.
Major Products Formed: The primary product of the hydrolysis reaction is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used to quantify enzyme activity .
相似化合物的比较
- Z-Gly-Gly-Arg-AMC acetate
- Z-Gly-Gly-Arg-AMC trifluoroacetate
- N-Acetyl-Arg-Gly-Lys (acetyl)-7-amido-4-methylcoumarin trifluoroacetate
Comparison: Z-Gly-Gly-Arg-AMC HCl is unique due to its specific application in fluorometric assays for protease activity. Compared to its acetate and trifluoroacetate counterparts, the hydrochloride form is often preferred for its stability and solubility in aqueous solutions. Additionally, the trifluoroacetate variant may be used in specific applications where enhanced stability or different solubility properties are required .
属性
IUPAC Name |
benzyl N-[2-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJBLVMUDFWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585114 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-58-1 | |
| Record name | N-[(Benzyloxy)carbonyl]glycylglycyl-N~5~-(diaminomethylidene)-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)ornithinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Gly-Gly-Arg-AMC HCl in the modified thrombin generation assay described in the abstract?
A1: this compound functions as a fluorogenic substrate in the modified thrombin generation assay []. While the abstract does not explicitly detail the mechanism, it is likely that this substrate is cleaved by thrombin, a key enzyme in the coagulation cascade. This cleavage releases the AMC (7-Amino-4-methylcoumarin) moiety, which then fluoresces. The intensity of fluorescence is directly proportional to the amount of thrombin generated, allowing researchers to quantify thrombin generation in the sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![benzyl-[3-(2-methoxyphenyl)propyl]azanium;chloride](/img/structure/B34680.png)




![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)
